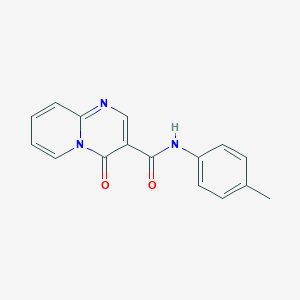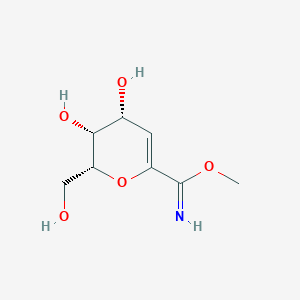
methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyran derivatives often involves multi-component reactions or cyclization strategies to construct the pyran ring. A novel and convenient synthesis approach for pyran derivatives provides high yields and demonstrates the adaptability of multi-component synthesis strategies. This method involves the reaction of specific bromo-substituted benzene derivatives with other components to avoid undesired isomers during preparation, showcasing the efficiency and precision in synthesizing complex pyran structures (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of pyran derivatives is characterized by X-ray crystallography, revealing their conformation and stereochemistry. For example, the structure analysis of certain pyran derivatives has provided detailed insights into their "flattened-boat" conformation and the stereochemical arrangement of substituents around the pyran ring, highlighting the importance of molecular structure in determining the compound's chemical behavior and reactivity (Kumar et al., 2021).
Chemical Reactions and Properties
Pyran derivatives undergo various chemical reactions that highlight their versatility and reactivity. These reactions include cyclocondensation with phenylhydrazine hydrochloride to produce pyrazole derivatives, demonstrating the reactivity of the pyran ring towards nucleophilic attack and its potential for generating heterocyclic compounds with biological activity (Naveen et al., 2021).
Applications De Recherche Scientifique
Enantiospecific Synthesis
The enantiospecific synthesis of related compounds, such as 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, has been achieved with high enantiomeric excess, highlighting the potential of similar dihydropyran compounds in stereocontrolled synthesis (Deschenaux et al., 1989).
Multicomponent Reaction Synthesis
A one-pot multicomponent reaction (MCR) synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, closely related to the target compound, has been developed, showcasing the compound's relevance in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).
Crystallographic Studies
The crystal structure of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, a structurally similar compound, has been analyzed, providing insights into the molecular conformations and potential interactions of similar dihydropyran derivatives (Zukerman-Schpector et al., 2015).
Synthesis of Functionalized Pyridines
The reaction of related compounds like 4-hydroxy-6-methyl-2-pyridone with various reagents leads to the formation of functionalized 4H-pyrano[3,2-c]pyridines, indicating the utility of dihydropyran compounds in synthesizing complex heterocyclic structures (Mekheimer et al., 1997).
Novel Routes in Organic Synthesis
The synthesis of 2-(hydroxymethyl)-2,3-dihydrofu- ro(2,3-b)pyridines and 3-hydroxy-3,4-dihydro-2H-pyrano(2,3-b)pyridines from 1,2,4- triazines, similar to the compound , demonstrates novel routes in organic synthesis and the potential of dihydropyran compounds in creating diverse organic molecules (Hajbi et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-8(9)5-2-4(11)7(12)6(3-10)14-5/h2,4,6-7,9-12H,3H2,1H3/t4-,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYBFRMUWNOGKV-QPPQHZFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(C(C(O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=N)C1=C[C@H]([C@H]([C@H](O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372689 |
Source


|
| Record name | ST048745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate | |
CAS RN |
180336-28-1 |
Source


|
| Record name | ST048745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

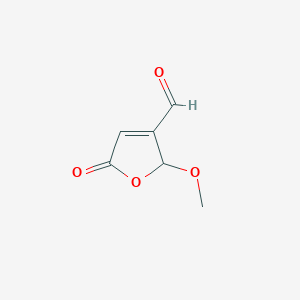
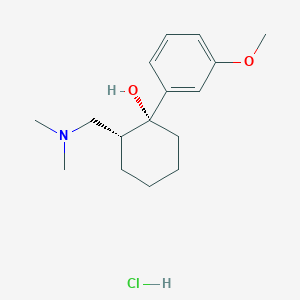
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
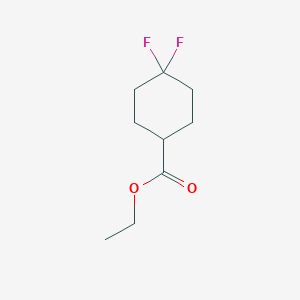
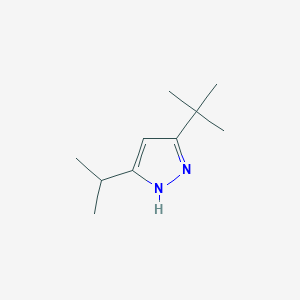
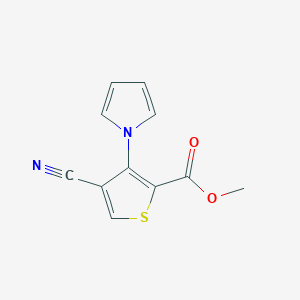
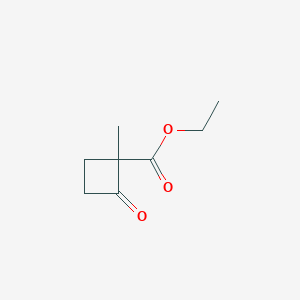
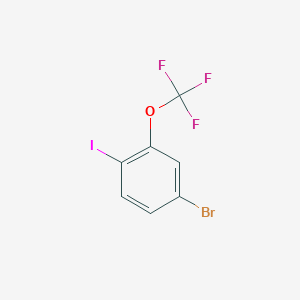
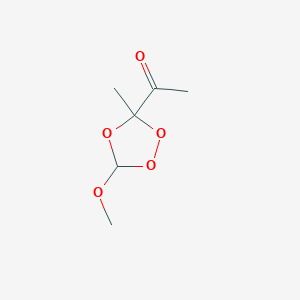
![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)
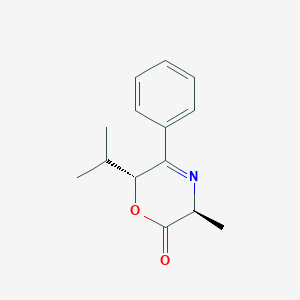
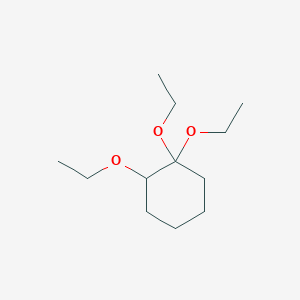
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)
